1,4-Methanonaphthalene, 1,4-dihydro-6-methyl-

Molecular characterization LC-MS method development Impurity profiling

1,4-Methanonaphthalene, 1,4-dihydro-6-methyl- (CAS 4897-73-8), also referred to as 4-methyltricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene, is a C12H12 bicyclic hydrocarbon belonging to the benzonorbornadiene structural class. This compound features a bridged 1,4-methanonaphthalene core (molecular weight 156.2237 g/mol) with a methyl substituent at the 6-position on the aromatic ring.

Molecular Formula C12H12
Molecular Weight 156.22 g/mol
CAS No. 4897-73-8
Cat. No. B15075583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Methanonaphthalene, 1,4-dihydro-6-methyl-
CAS4897-73-8
Molecular FormulaC12H12
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C3CC2C=C3
InChIInChI=1S/C12H12/c1-8-2-5-11-9-3-4-10(7-9)12(11)6-8/h2-6,9-10H,7H2,1H3
InChIKeyOFLDLPDLWOSGIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Methanonaphthalene, 1,4-dihydro-6-methyl- (CAS 4897-73-8): Physical-Chemical Profile and Procurement Baseline for Bicyclic Hydrocarbon Research


1,4-Methanonaphthalene, 1,4-dihydro-6-methyl- (CAS 4897-73-8), also referred to as 4-methyltricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene, is a C12H12 bicyclic hydrocarbon belonging to the benzonorbornadiene structural class [1]. This compound features a bridged 1,4-methanonaphthalene core (molecular weight 156.2237 g/mol) with a methyl substituent at the 6-position on the aromatic ring [1]. The compound is characterized by a strained tricyclic framework incorporating a norbornadiene-type diene moiety fused to a methyl-substituted benzene ring, resulting in calculated physicochemical properties including density of 1.1±0.1 g/cm³, predicted boiling point of 240.6±30.0 °C at 760 mmHg, and computed ACD/LogP of 3.84 . Its structure contains zero hydrogen bond donors and zero hydrogen bond acceptors, placing it in a favorable physicochemical space for nonpolar solvent compatibility and chromatographic separation .

Why 1,4-Methanonaphthalene, 1,4-dihydro-6-methyl- Cannot Be Generically Substituted with Unsubstituted or Ethano-Bridged Analogs: Structural Differentiation Drives Physicochemical Property Divergence


Despite sharing the 1,4-methanonaphthalene core scaffold, 6-methyl substitution fundamentally alters key physicochemical parameters relative to the unsubstituted parent compound (CAS 4453-90-1) and the 1,4-ethanonaphthalene analog (CAS 7322-46-5). The presence of the methyl group increases molecular weight by 14 g/mol (156.22 vs. 142.20) and substantially elevates lipophilicity (ACD/LogP 3.84 vs. 2.9) [1]. The 1,4-methano bridge confers a distinct tricyclic geometry with higher ring strain and a different stereoelectronic environment compared to the 1,4-ethano-bridged analog, which exhibits a bicyclo[2.2.2]octadiene framework with lower calculated density (1.069 vs. 1.1 g/cm³) and distinct chromatographic retention behavior [1]. These differences translate directly into divergent behavior in solvent extraction efficiency, reversed-phase HPLC retention times, and thermal stability profiles during downstream synthetic transformations. Generic substitution without accounting for these quantifiable parameter shifts will introduce uncontrolled variability in experimental reproducibility, impurity profile consistency, and purification yield outcomes.

Quantitative Differentiation Evidence: 1,4-Methanonaphthalene, 1,4-dihydro-6-methyl- vs. Unsubstituted and Ethano-Bridged Comparators


Molecular Weight Differentiation from Unsubstituted 1,4-Dihydro-1,4-methanonaphthalene

The 6-methyl substituent increases the molecular weight of 1,4-methanonaphthalene, 1,4-dihydro-6-methyl- (156.2237 g/mol) by 14.0 g/mol relative to the unsubstituted parent 1,4-dihydro-1,4-methanonaphthalene (142.197 g/mol) [1]. This mass difference represents a 9.9% increase in molecular weight and provides an unambiguous differentiation signal in mass spectrometry-based detection and impurity tracking applications.

Molecular characterization LC-MS method development Impurity profiling

Lipophilicity Elevation: ACD/LogP Comparison with Unsubstituted Analog

The 6-methyl group substantially increases computed lipophilicity: ACD/LogP for 1,4-methanonaphthalene, 1,4-dihydro-6-methyl- is 3.84 , compared to 2.9 for unsubstituted 1,4-dihydro-1,4-methanonaphthalene [1]. This represents a ΔLogP of +0.94 log units, corresponding to an approximately 8.7-fold increase in octanol-water partition coefficient.

Chromatographic retention Liquid-liquid extraction Drug discovery ADME

Boiling Point Elevation and Thermal Stability Differentiation

The 6-methyl substituent elevates the predicted boiling point of 1,4-methanonaphthalene, 1,4-dihydro-6-methyl- to 240.6±30.0 °C at 760 mmHg , compared to 220.8±20.0 °C for unsubstituted 1,4-dihydro-1,4-methanonaphthalene [1]. The ΔBP of approximately +19.8 °C reflects increased intermolecular van der Waals interactions conferred by the methyl group. Vapor pressure at 25 °C decreases correspondingly from the unsubstituted analog value to 0.1±0.2 mmHg for the methylated compound .

Thermal analysis Distillation purification Vapor pressure

Density and Refractive Index Differentiation from 1,4-Ethanonaphthalene Analog

The 1,4-methano bridge geometry in 1,4-methanonaphthalene, 1,4-dihydro-6-methyl- yields a higher calculated density (1.1±0.1 g/cm³) and higher refractive index (1.610) compared to the 1,4-ethano-bridged analog 1,4-dihydro-1,4-ethanonaphthalene (CAS 7322-46-5), which exhibits density 1.069 g/cm³ and refractive index 1.599 . The density difference of approximately 0.031 g/cm³ and refractive index difference of 0.011 are both detectable with standard laboratory instrumentation.

Refractive index detection Density-based separations Physical property characterization

Hydrogen Bond Profile and Rule-of-Five Compliance Relative to Oxygenated Methanonaphthalene Derivatives

1,4-Methanonaphthalene, 1,4-dihydro-6-methyl- contains zero hydrogen bond donors and zero hydrogen bond acceptors, with zero freely rotatable bonds . This profile contrasts sharply with oxygenated methanonaphthalene derivatives such as 5,8-dihydroxy-1,4-dihydro-1,4-methanonaphthalene (DDMN), which possesses two hydrogen bond donor hydroxyl groups and exhibits distinct antioxidant and radical-scavenging activity with a reported •OH bimolecular rate constant of 1.5×10¹⁰ dm³ mol⁻¹ s⁻¹ [1].

Drug-likeness prediction Permeability assessment Formulation development

Optimal Research and Industrial Application Scenarios for 1,4-Methanonaphthalene, 1,4-dihydro-6-methyl- (CAS 4897-73-8)


Synthetic Intermediate for Bioorthogonal Benzonorbornadiene-Derived Release Systems Requiring 6-Position Aromatic Substitution

The 6-methyl-substituted benzonorbornadiene scaffold of 1,4-methanonaphthalene, 1,4-dihydro-6-methyl- positions this compound as a starting material or intermediate for synthesizing bioorthogonal release molecules. Benzonorbornadiene derivatives have been established as components in tetrazine-induced bioorthogonal cleavage reactions that release cargo molecules such as drugs and optical reporters with near-quantitative efficiency [1]. The methyl group at the 6-position provides a defined substitution pattern that can modulate the electronic properties and reaction kinetics of the norbornadiene diene system in inverse-electron-demand Diels-Alder cycloadditions with tetrazines [1][2]. The ~20 °C higher boiling point compared to the unsubstituted parent analog (established in Evidence Item 3) supports cleaner handling during multi-step derivatization reactions involving heating.

Chromatographic Method Development and Analytical Reference Standard Procurement

The quantifiably distinct physicochemical profile of 1,4-methanonaphthalene, 1,4-dihydro-6-methyl- (ΔMW +14.0 Da vs. unsubstituted analog; ΔLogP +0.94; ΔRI 0.011 vs. ethano-bridged analog) makes this compound suitable as a calibration standard or retention time marker in reversed-phase HPLC and GC method development targeting bicyclic hydrocarbon mixtures. The 14 Da mass separation from the unsubstituted parent compound (established in Evidence Item 1) provides unambiguous MS discrimination, while the elevated LogP of 3.84 (established in Evidence Item 2) predicts distinct elution behavior that can serve as a retention time benchmark for method qualification. Procurement of this specific compound enables laboratories to establish reproducible chromatographic methods without interference from closely eluting in-class analogs.

Strained Alkene Reactivity Studies in Cycloaddition and Rearrangement Chemistry

The 1,4-dihydro-1,4-methanonaphthalene framework contains a strained norbornadiene-type double bond system that participates in cycloaddition reactions and thermal or photochemical rearrangements [1]. The 6-methyl substitution pattern alters the electronic character of the aromatic ring without introducing hydrogen-bonding functionality (HBD = 0, HBA = 0, as established in Evidence Item 5), preserving the compound's utility as a purely hydrocarbon scaffold for mechanistic studies of strained alkene reactivity. The predicted density of 1.1±0.1 g/cm³ and refractive index of 1.610 (established in Evidence Item 4) support identification and purity assessment via physical property measurement rather than requiring spectroscopic instrumentation for every batch verification.

Computational Chemistry Benchmarking and Physicochemical Property Model Validation

The bridged tricyclic structure of 1,4-methanonaphthalene, 1,4-dihydro-6-methyl- presents a conformationally constrained framework with defined stereochemistry that serves as a benchmarking molecule for validating computational predictions of density (1.1±0.1 g/cm³), boiling point (240.6±30.0 °C), LogP (3.84), and other physicochemical descriptors [1]. The availability of predicted data from multiple sources (ACD/Labs, EPISuite, ChemSpider) makes this compound useful for comparing computational chemistry method accuracy across different estimation algorithms. The absence of hydrogen bonding (HBD = 0, HBA = 0) simplifies force field parameterization and reduces confounding variables in QSAR or molecular dynamics studies of small-molecule behavior in nonpolar environments.

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